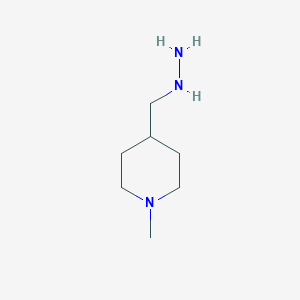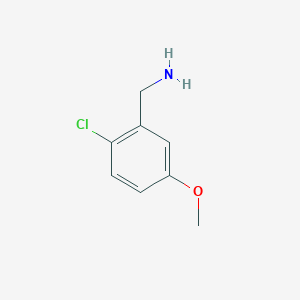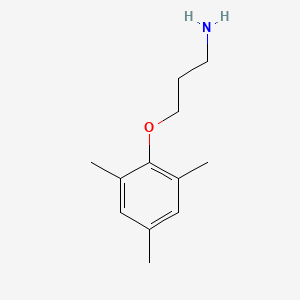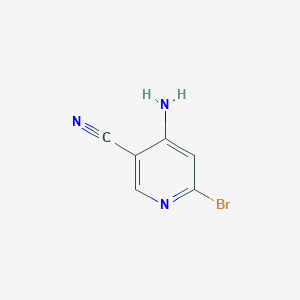![molecular formula C6H10ClF2N3 B13519853 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethyl group
Preparation Methods
The synthesis of 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. The difluoroethyl group is then introduced through a series of reactions, often involving halogenation and subsequent substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or other substituents on the pyrazole ring are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride stands out due to its unique difluoroethyl substitution on the pyrazole ring. Similar compounds include:
- 1-[3-(1,1-difluoroethyl)-1H-pyrazol-5-yl]methanamine
- 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]ethanamine
- 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]propanamine
These compounds share structural similarities but differ in the position or nature of the substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C6H10ClF2N3 |
|---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
[5-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-6(7,8)5-4(2-9)3-10-11-5;/h3H,2,9H2,1H3,(H,10,11);1H |
InChI Key |
XWTPFEBQNMBZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1)CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)



![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)






![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)


